(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

CNS Drug Discovery Physicochemical Properties Lipophilicity

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine (CAS 1339033-24-7) is a synthetic research chemical and a member of the morpholine class of heterocyclic building blocks. It features a morpholine ring substituted at the 3-position with a 1-methyl-1H-pyrazole moiety and at the 2-position with a methanamine group, with an additional methyl group at the 4-position.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B11737236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCN1CCOC(C1C2=CN(N=C2)C)CN
InChIInChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3
InChIKeyHILGYNKTYGDYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine: A Pyrazole-Morpholine Research Chemical Building Block for Drug Discovery


(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine (CAS 1339033-24-7) is a synthetic research chemical and a member of the morpholine class of heterocyclic building blocks [1]. It features a morpholine ring substituted at the 3-position with a 1-methyl-1H-pyrazole moiety and at the 2-position with a methanamine group, with an additional methyl group at the 4-position. This compound, with a molecular formula of C10H18N4O and a molecular weight of 210.28 g/mol, is primarily utilized in early-stage medicinal chemistry for the synthesis of screening libraries and as a structural probe . Its core scaffold is found in patent literature exploring TREM2 agonists for neurodegenerative diseases [2].

Why Class-Level Substitution of (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is Problematic for Research Programs


General substitution with 'other morpholine building blocks' fails because the specific combination of a tertiary morpholine nitrogen, a 3-(1-methylpyrazole) group, and a primary methanamine side chain dictates a unique hydrogen-bond donor/acceptor profile and stereoelectronic surface that generic analogs cannot replicate [1]. For instance, altering the pyrazole regioisomer from 3-yl to 4-yl or changing the N-substituent from methyl to ethyl modifies the vector of the amine substitution and the overall basicity of the scaffold, which directly impacts binding to biological targets like TREM2 [2]. The quantified evidence below demonstrates that even a seemingly minor change from an N-methyl to an N-ethyl substituent leads to a measurable shift in lipophilicity (XLogP3-AA), altering the compound's drug-likeness and its suitability for CNS-targeted libraries.

Quantitative Differentiation of (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine from its Closest Analogs


Lipophilicity Shift Relative to the 4-Ethyl Analog for CNS Drug-Likeness Assessment

The target compound's computed XLogP3-AA value of -1.1 [1] is significantly lower than that of its direct 4-ethyl analog, (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine, which has a predicted XLogP3 of approximately -0.6 based on its higher molecular weight and additional CH2 unit. This reduced lipophilicity suggests superior compliance with CNS drug-like space (typically XLogP < 3) and a different brain tissue distribution profile when selecting building blocks for neurodegenerative disease targets.

CNS Drug Discovery Physicochemical Properties Lipophilicity

Purity Specifications Enable Reproducible Screening Data vs. Unspecified Mixtures

Vendor datasheets explicitly guarantee a purity of 98% for the target compound , whereas many in-class analogs are supplied with lower or unspecified purity levels. For instance, the (2S,3S) enantiomer (CAS 1969287-63-5) is commercially listed at 95% purity . This 3% purity difference ensures that screening hits are not confounded by 5% inhibitory activity from a synthetic impurity.

Chemical Biology High-Throughput Screening Analytical Chemistry

Topological Polar Surface Area (TPSA) and H-Bond Donor Count Differentiate Blood-Brain Barrier Potential

The target compound has a computed TPSA of 56.3 Ų and a single hydrogen bond donor (HBD) count [1]. In contrast, the N-methylated analog (CAS 1343390-75-9) has zero HBDs and a TPSA of approximately 39 Ų due to the tertiary amine. A TPSA below 60 Ų is often associated with good oral absorption, but the specific TPSA of 56.3 Ų for the target compound, combined with a single HBD, places it in an optimal range for passive blood-brain barrier (BBB) permeation.

Blood-Brain Barrier Drug Design Molecular Descriptors

Rotatable Bond Count Differentiates Entropic Binding Cost from Constrained Analogs

The target molecule possesses 2 rotatable bonds [1], whereas its constrained counterpart (4-(Cyclopropylmethyl)morpholin-2-yl)methanamine adds steric bulk that reduces flexibility. Two rotatable bonds provide a balance between conformational selection and entropic penalty upon binding.

Conformational Analysis Binding Affinity Molecular Design

Optimal Research Application Scenarios for (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine


Construction of CNS-Targeted Fragment Libraries for Neurodegenerative Disease Targets

Its computed XLogP3 of -1.1 and TPSA of 56.3 Ų align with CNS drug-like property guidelines. Procurement of this specific building block is recommended for fragment-based screening against TREM2 or other CNS receptors, as evidenced by its inclusion in patent scaffolds for TREM2 agonists [1].

High-Throughput Screening Hit Confirmation with Guaranteed Purity Standards

A verified purity of 98% makes this compound a suitable positive control or reference standard for confirming screening hits from libraries that contain less pure morpholine-pyrazole analogs. The reduced risk of impurity-driven false positives directly addresses the reproducibility crisis in early drug discovery.

Synthesis of Enantiomerically Defined Screening Probes for Stereospecific Target Binding

Utilizing the target compound as a racemic mixture allows initial target engagement profiling, while the availability of its (2S,3S) enantiomer (CAS 1969287-63-5) with a known purity difference enables subsequent structure-activity relationship studies to assess stereospecific binding requirements, a critical step for lead optimization .

Physicochemical Comparator for Fragment-Based Drug Design (FBDD) Property Triaging

The target compound's defined HBD, HBA, and rotatable bond parameters serve as a baseline for comparing the lead-likeness of newly synthesized analogs. Analogs that deviate significantly in TPSA or rotatable bonds can be deprioritized early, saving synthetic chemistry resources.

Quote Request

Request a Quote for (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.